
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FL-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the chromene family and has been found to exhibit promising properties in various biological systems.
Aplicaciones Científicas De Investigación
1. Photochemical and Thermal Reactions
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and similar compounds have been studied for their photochromic behavior. Research by Delbaere, Micheau, and Vermeersch (2003) using 19F NMR spectroscopy revealed insights into the photochemical and thermal reactions of related chromenes, including the formation of photoisomers and their kinetic properties (Delbaere, Micheau, & Vermeersch, 2003).
2. Electrochromic and Electrofluorescent Applications
Research into polyamides containing bis(diphenylamino)-fluorene units, as studied by Sun et al. (2016), has shown potential for electrochromic and electrofluorescent applications. These compounds, which share structural similarities with N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, demonstrated remarkable solubility, thermal stability, and electrochromic characteristics (Sun et al., 2016).
3. Potential in Chemosensing
A study by Meng et al. (2018) on a similar compound, a tren-based chemosensor, indicated its high selectivity and sensitivity for detecting ions like Cu2+ and H2PO4−. This suggests potential applications of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in chemosensing, given its structural similarity (Meng et al., 2018).
4. Crystallographic Insights
Research on the crystal structures of related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, as conducted by Gomes et al. (2015), provides valuable insights into the molecular conformation and potential for material science applications of compounds like N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Gomes et al., 2015).
5. Use in Synthesis and Anticancer Research
Research into the synthesis and reactions of related chromene derivatives, as explored by Pimenova et al. (2003), could be pertinent for the synthesis of new pharmaceutical compounds. Additionally, Aliabadi et al. (2010) investigated 2-phenylthiazole-4-carboxamide derivatives for their anticancer properties, hinting at the potential use of similar chromene compounds in medical research (Pimenova et al., 2003); (Aliabadi et al., 2010).
6. Photophysical and Density Functional Studies
Sarkar and Samanta (2007) conducted studies on the photophysical behavior and anion-sensing ability of a fluorescent molecular system structurally similar to N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. Their research provides insights into the interaction mechanisms with halides, which could be relevant for similar chromene compounds (Sarkar & Samanta, 2007).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWRXYACBDFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
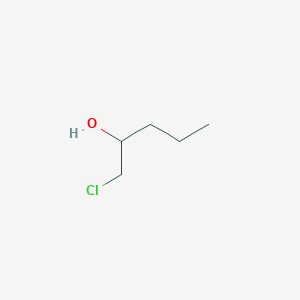
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
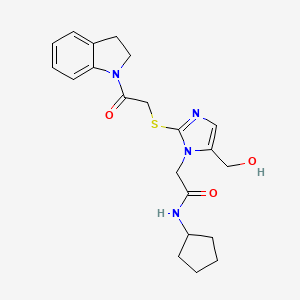
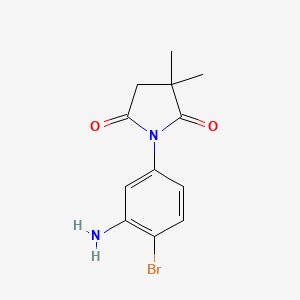
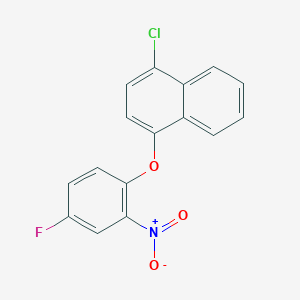
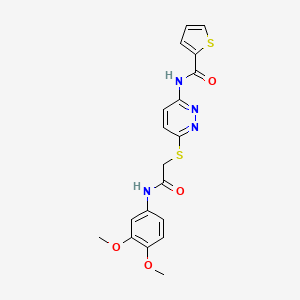
![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)